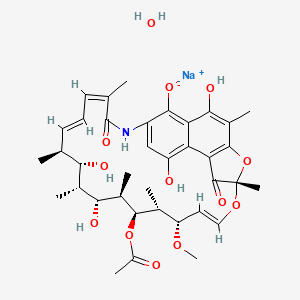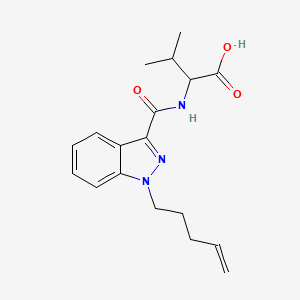![molecular formula C24H28Cl2N4O B10820806 N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride](/img/structure/B10820806.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an acridine moiety linked to a phenyl group substituted with a methylpiperazine. The presence of the dihydrochloride hydrate form enhances its solubility and stability, making it suitable for various experimental and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride typically involves multiple steps, starting with the preparation of the acridine core. This is followed by the introduction of the phenyl group and subsequent substitution with the methylpiperazine moiety. The final step involves the formation of the dihydrochloride hydrate. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as crystallization and chromatography is essential to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the acridine moiety, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitrogen atoms in the piperazine ring, altering its electronic properties.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine-quinone derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological macromolecules makes it useful in studying protein-ligand interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for developing new drugs, particularly in the field of oncology.
Mechanism of Action
The mechanism of action of N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride involves its interaction with specific molecular targets. The acridine moiety can intercalate into DNA, disrupting replication and transcription processes. The piperazine ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular pathways, ultimately affecting cell function and viability .
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide: This compound shares the piperazine and phenyl groups but lacks the acridine moiety, resulting in different chemical and biological properties.
1-Amino-4-methylpiperazine: This simpler compound contains only the piperazine ring with a methyl group, making it less complex and with different reactivity.
Uniqueness
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride is unique due to its combination of the acridine and piperazine moieties, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C24H28Cl2N4O |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]acridin-9-amine;hydrate;dihydrochloride |
InChI |
InChI=1S/C24H24N4.2ClH.H2O/c1-27-14-16-28(17-15-27)19-12-10-18(11-13-19)25-24-20-6-2-4-8-22(20)26-23-9-5-3-7-21(23)24;;;/h2-13H,14-17H2,1H3,(H,25,26);2*1H;1H2 |
InChI Key |
ABIBJNNJHQWDGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC3=C4C=CC=CC4=NC5=CC=CC=C53.O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E,11E)-2,9,12-trimethyl-16-methylidene-6-propan-2-yltricyclo[13.3.0.05,9]octadeca-2,11-diene-7,10-diol](/img/structure/B10820738.png)

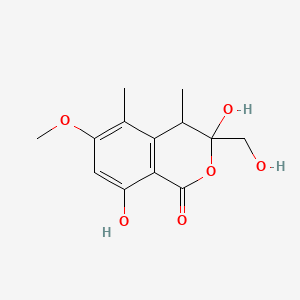
![2-[(2E,5E,7E,11E,13E)-10-hydroxy-3,5,7,9,11,13-hexamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820761.png)

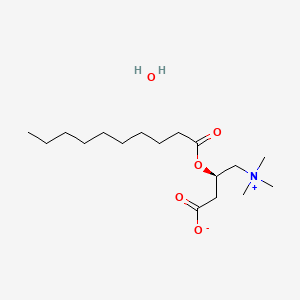
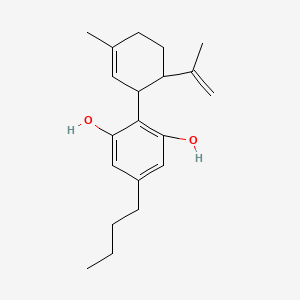
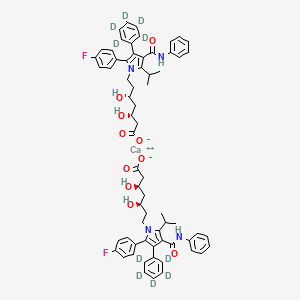
![2-[(2E,5E,7E,11E,13E)-10-Hydroxy-3,7,9,11,13-pentamethylpentadeca-2,5,7,11,13-pentaenyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one](/img/structure/B10820791.png)

